molecular formula C22H23N3O3 B2940339 2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-phenylacetamide CAS No. 1326910-06-8

2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-phenylacetamide

Cat. No.: B2940339
CAS No.: 1326910-06-8
M. Wt: 377.444
InChI Key: JFFNLWAJWJVUBV-UHFFFAOYSA-N
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Description

The compound 2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-phenylacetamide is a complex organic molecule with unique structural features that could provide wide-ranging applications in various scientific fields. The presence of diverse functional groups within its structure suggests its potential reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Creating this compound would likely involve multiple synthetic steps, starting from simpler organic building blocks. Initial steps could involve forming the core naphthyridine structure through a series of cyclization reactions. Subsequent functional group modifications (such as methoxylation, methylation, and acylation) would be necessary to achieve the final structure.

Industrial Production Methods

Given the compound's complexity, industrial-scale production might involve optimizing reaction conditions for higher yield and purity. This would include refining the cyclization processes and subsequent modification steps, likely involving catalytic methods and precise temperature controls.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The methoxy and methyl groups could be potential sites for oxidation.

  • Reduction: The ketone group present in the structure might undergo reduction under suitable conditions.

  • Substitution: Substitution reactions could occur at positions where functional groups such as methoxy or acyl groups are present.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Halogenating agents or nucleophiles like hydroxide ions.

Major Products Formed

Depending on the reaction, products might include oxidized methoxy or methyl groups, reduced ketone to alcohol, or substituted naphthyridine derivatives.

Scientific Research Applications

This compound can serve various roles:

  • Chemistry: Used as a ligand in coordination chemistry or a precursor for further synthetic transformations.

  • Medicine: Investigated for therapeutic potentials in pharmaceuticals, especially those targeting specific cellular pathways.

  • Industry: Utilized in the synthesis of complex organic materials or polymers.

Mechanism of Action

This compound likely interacts with biological molecules through hydrogen bonding, van der Waals interactions, or π-π interactions, targeting specific molecular pathways. Its methoxy and acetamide groups could facilitate binding to enzymes or receptors, influencing their activity and thus exerting its effect.

Comparison with Similar Compounds

While this compound is unique due to its specific functional groups and structure, it can be compared to:

  • Benzo[b][1,6]naphthyridin derivatives: Similar structural framework but differing functional groups.

  • Phenylacetamide derivatives: Compounds with a similar acetamide linkage but different core structures.

These comparisons highlight its potential uniqueness in reactivity and applications due to the specific functional groups and core structure present in 2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-phenylacetamide.

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Properties

IUPAC Name

2-(8-methoxy-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-14-10-16(28-2)11-17-21(14)24-19-8-9-25(12-18(19)22(17)27)13-20(26)23-15-6-4-3-5-7-15/h3-7,10-11H,8-9,12-13H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFNLWAJWJVUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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